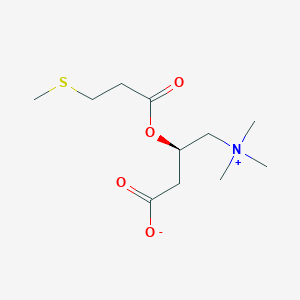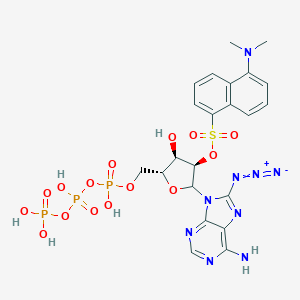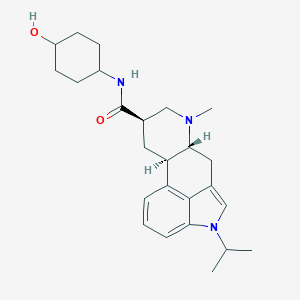
4-Hydroxyamesergide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyamsegeride is a chemical compound that has been widely studied for its potential therapeutic applications. It is a serotonin receptor antagonist that has been shown to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-Hydroxyamsegeride has been extensively studied for its potential therapeutic applications. It has been shown to be a potent antagonist of the 5-HT2A receptor, which is involved in a range of physiological processes, including mood regulation, cognition, and perception. As such, 4-Hydroxyamsegeride has been investigated as a potential treatment for a range of psychiatric and neurological disorders, including schizophrenia, depression, and migraine.
Wirkmechanismus
The mechanism of action of 4-Hydroxyamsegeride is primarily through its antagonism of the 5-HT2A receptor. By blocking the activity of this receptor, 4-Hydroxyamsegeride can modulate the activity of the serotonin system, which is involved in a range of physiological processes. In addition to its effects on the 5-HT2A receptor, 4-Hydroxyamsegeride has also been shown to have activity at other serotonin receptors, including the 5-HT2C receptor.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Hydroxyamsegeride are complex and multifaceted. It has been shown to modulate the activity of the serotonin system, which is involved in a range of physiological processes, including mood regulation, cognition, and perception. In addition to its effects on the serotonin system, 4-Hydroxyamsegeride has also been shown to have activity at other neurotransmitter systems, including the dopamine and glutamate systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-Hydroxyamsegeride for lab experiments is its specificity for the 5-HT2A receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other serotonin receptors. However, one of the limitations of 4-Hydroxyamsegeride is its relatively low potency, which can make it difficult to achieve the desired level of receptor occupancy in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-Hydroxyamsegeride. One area of interest is the development of more potent and selective antagonists of the 5-HT2A receptor. Another area of interest is the investigation of 4-Hydroxyamsegeride's effects on other neurotransmitter systems, such as the dopamine and glutamate systems. Additionally, there is significant interest in exploring the potential therapeutic applications of 4-Hydroxyamsegeride for a range of psychiatric and neurological disorders.
Synthesemethoden
The synthesis of 4-Hydroxyamsegeride involves the condensation of 5-methoxytryptamine with 2-bromo-4-chlorobenzyl chloride, followed by the reduction of the resulting intermediate with lithium aluminum hydride. This method has been used to produce 4-Hydroxyamsegeride in high yield and purity.
Eigenschaften
CAS-Nummer |
121566-75-4 |
|---|---|
Produktname |
4-Hydroxyamesergide |
Molekularformel |
C25H35N3O2 |
Molekulargewicht |
409.6 g/mol |
IUPAC-Name |
(6aR,9R,10aR)-N-(4-hydroxycyclohexyl)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C25H35N3O2/c1-15(2)28-14-16-12-23-21(20-5-4-6-22(28)24(16)20)11-17(13-27(23)3)25(30)26-18-7-9-19(29)10-8-18/h4-6,14-15,17-19,21,23,29H,7-13H2,1-3H3,(H,26,30)/t17-,18?,19?,21-,23-/m1/s1 |
InChI-Schlüssel |
CWFUIPWFPMISLQ-MRMDNLSOSA-N |
Isomerische SMILES |
CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)NC4CCC(CC4)O)C5=C2C1=CC=C5 |
SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCC(CC4)O)C5=C2C1=CC=C5 |
Kanonische SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCC(CC4)O)C5=C2C1=CC=C5 |
Andere CAS-Nummern |
121566-75-4 |
Synonyme |
4-hydroxyamesergide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



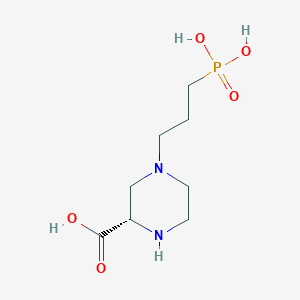
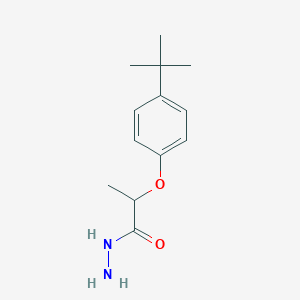
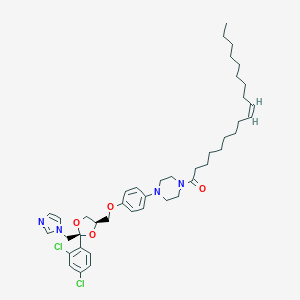
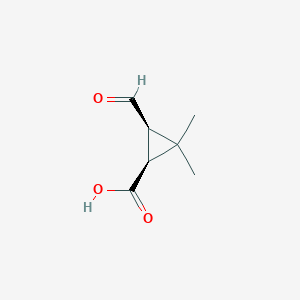

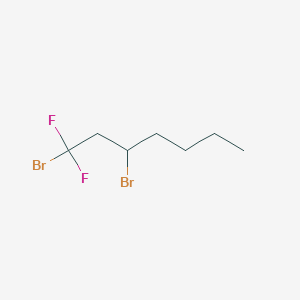
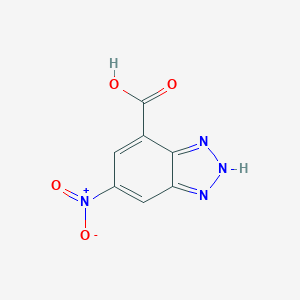
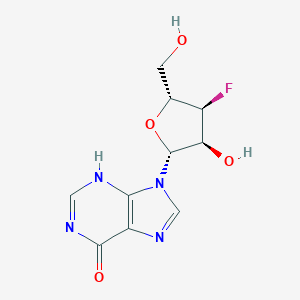

![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)
